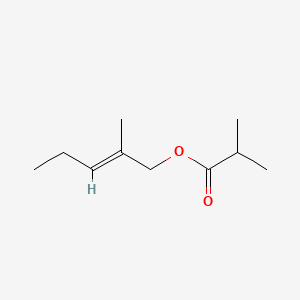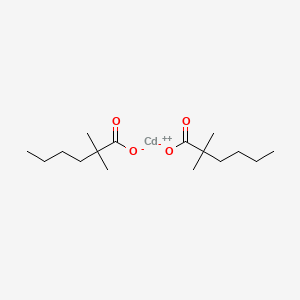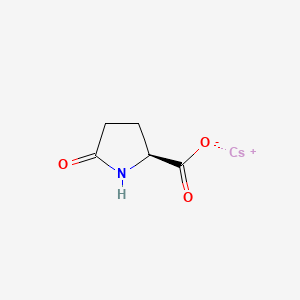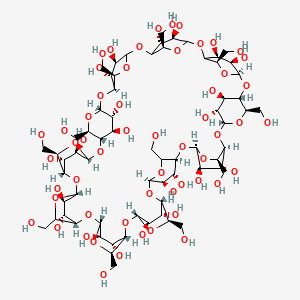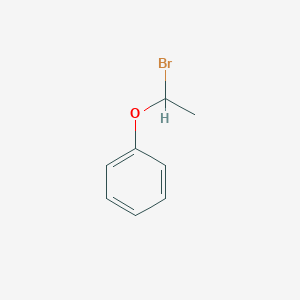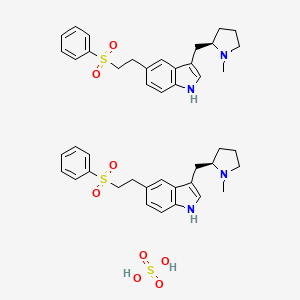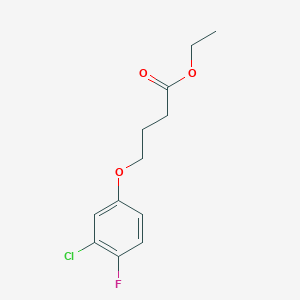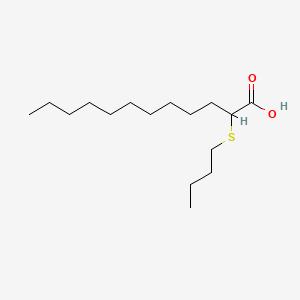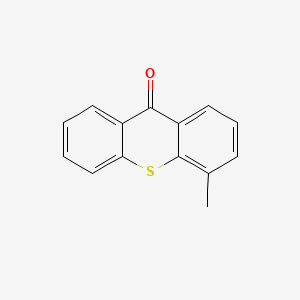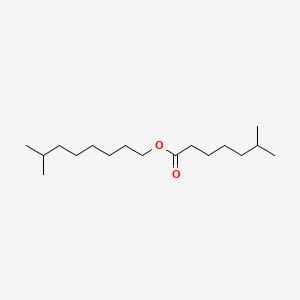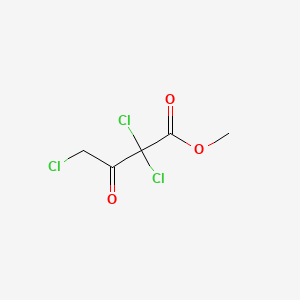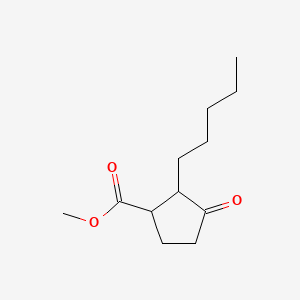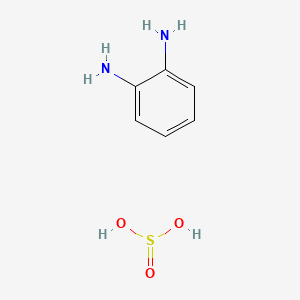
Benzene-o-diamine sulphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-o-diamine sulphite, also known as o-phenylenediamine sulphite, is an organic compound with the formula C6H4(NH2)2·H2SO3. This aromatic diamine is an important precursor to many heterocyclic compounds and is used in various industrial and research applications. It appears as a white solid, although samples can darken due to oxidation by air .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzene-o-diamine sulphite can be synthesized through the reduction of 2-nitroaniline. The process involves treating 2-nitrochlorobenzene with ammonia to produce 2-nitroaniline, which is then reduced using zinc powder in ethanol. The resulting diamine is purified as the hydrochloride salt .
Industrial Production Methods
In industrial settings, the reduction of 2-nitroaniline is often carried out using catalytic hydrogenation. This method involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas to achieve the reduction efficiently. The product is then treated with sulphurous acid to form the sulphite salt.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene-o-diamine sulphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: The compound can be reduced to form benzimidazole derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in ethanol or catalytic hydrogenation using palladium on carbon.
Substitution: Reagents like chlorine, nitric acid, and sulfuric acid are used for halogenation, nitration, and sulfonation, respectively.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Benzimidazole derivatives.
Substitution: Chlorobenzene, nitrobenzene, and benzenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
Benzene-o-diamine sulphite has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzene-o-diamine sulphite involves its ability to undergo various chemical transformations, leading to the formation of biologically active compounds. For example, the formation of benzimidazole derivatives involves the condensation of this compound with carboxylic acids, leading to the formation of a heterocyclic ring structure. This structure can interact with various molecular targets, such as enzymes and receptors, to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
m-Phenylenediamine: An isomer of benzene-o-diamine sulphite, used in the production of dyes and pigments.
p-Phenylenediamine: Another isomer, commonly used in hair dyes and as a polymerization catalyst.
Uniqueness
This compound is unique due to its specific reactivity and ability to form a wide range of heterocyclic compounds. Its sulphite salt form also provides additional stability and solubility, making it suitable for various industrial applications .
Eigenschaften
CAS-Nummer |
49720-84-5 |
|---|---|
Molekularformel |
C6H10N2O3S |
Molekulargewicht |
190.22 g/mol |
IUPAC-Name |
benzene-1,2-diamine;sulfurous acid |
InChI |
InChI=1S/C6H8N2.H2O3S/c7-5-3-1-2-4-6(5)8;1-4(2)3/h1-4H,7-8H2;(H2,1,2,3) |
InChI-Schlüssel |
BTYGXDSVOPRYMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N)N.OS(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


